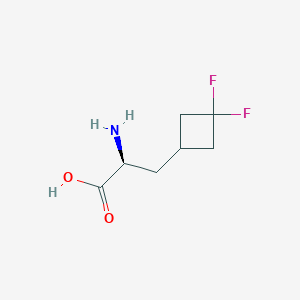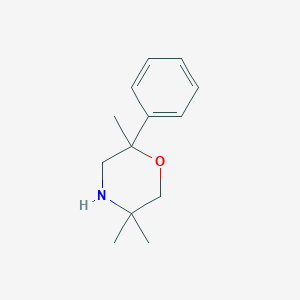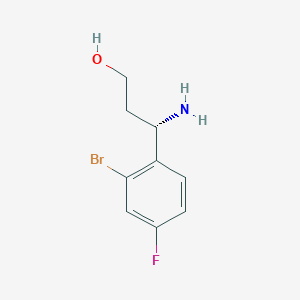
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is an organic compound that features a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and fluorine atoms. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a chiral amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Catalytic Processes: The use of catalysts, such as transition metal complexes, can enhance the selectivity and yield of the desired product.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Removal of halogen substituents, yielding simpler amines or alcohols.
Substitution: Introduction of new functional groups in place of bromine or fluorine.
科学研究应用
Chemistry
Synthesis of Complex Molecules: (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme-substrate interactions and potential therapeutic targets.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL: Similar structure with a methyl group instead of fluorine.
Uniqueness
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This combination of substituents can also affect the compound’s physicochemical properties, such as solubility and stability.
属性
分子式 |
C9H11BrFNO |
|---|---|
分子量 |
248.09 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI 键 |
LTHGOFHUOISGHS-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1F)Br)[C@H](CCO)N |
规范 SMILES |
C1=CC(=C(C=C1F)Br)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


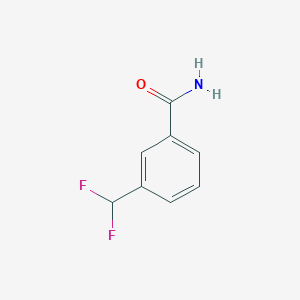


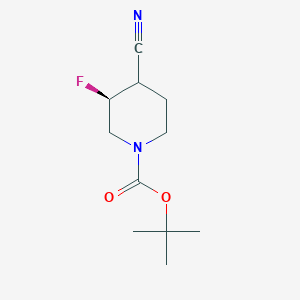
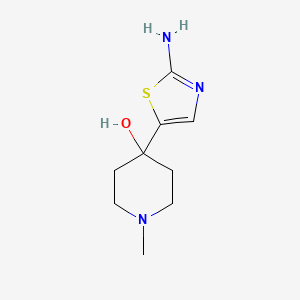
![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)
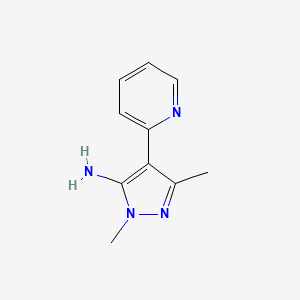
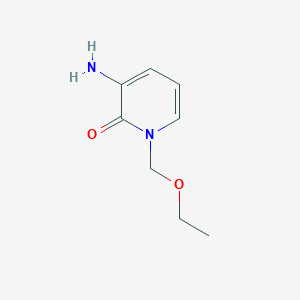
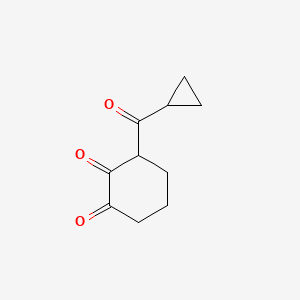

![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
